

An In-depth Technical Guide to Spiroxatrine (CAS Number: 1054-88-2)

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Compound of Interest

Compound Name: Spiroxatrine

Cat. No.: B1682170

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Core Compound Information

Spiroxatrine, with the Chemical Abstracts Service (CAS) number 1054-88-2, is a potent and selective antagonist of the serotonin 5-HT_{1A} receptor and the α _{2C}-adrenergic receptor.^{[1][2]} Its chemical name is 8-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.^[3] As a derivative of the neuroleptic drug spiperone, **Spiroxatrine** has been a valuable tool in pharmacological research to delineate the roles of these specific receptor subtypes in various physiological and pathological processes.^{[4][5]}

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 1054-88-2 | |
| Molecular Formula | C ₂₂ H ₂₅ N ₃ O ₃ | |
| Molecular Weight | 379.46 g/mol | |
| IUPAC Name | 8-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

Pharmacological Profile: Receptor Binding Affinities

Spiroxatrine exhibits high affinity for the 5-HT1A receptor and the α 2C-adrenergic receptor subtype. The following table summarizes its binding affinities (K_i) for various receptors, highlighting its selectivity profile. Lower K_i values indicate higher binding affinity.

| Receptor Target | K_i (nM) | p K_i | Reference |
|------------------------|------------|---------|-----------|
| 5-HT1A | 3.94 | 8.43 | |
| α 2A-Adrenergic | - | 5-7.5 | |
| α 2B-Adrenergic | - | 5-7.5 | |
| α 2C-Adrenergic | - | 5-7.5 | |
| 5-HT1B | Inactive | - | |
| 5-HT1D | Inactive | - | |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. The following is a generalized protocol for a competitive binding assay to determine the K_i of **Spiroxa**trine for the 5-HT1A receptor, based on standard methodologies.

Objective: To determine the binding affinity (K_i) of **Spiroxa**trine for the 5-HT1A receptor.

Materials:

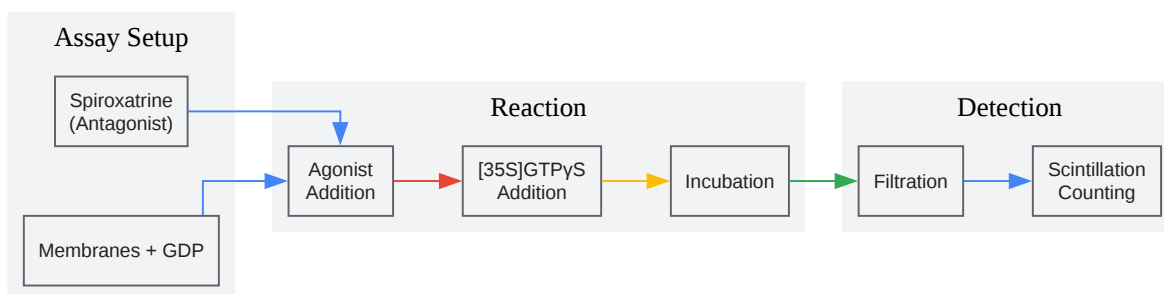
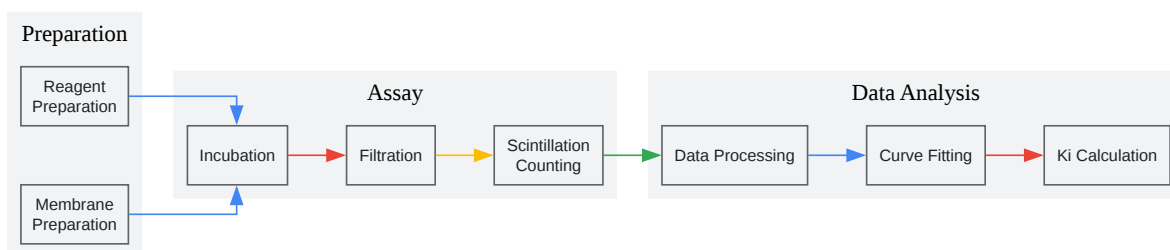
- Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).
- Radioligand: A tritiated 5-HT1A receptor agonist, such as [3H]8-OH-DPAT.
- Test Compound: **Spiroxa**trine hydrochloride.
- Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 μ M serotonin).

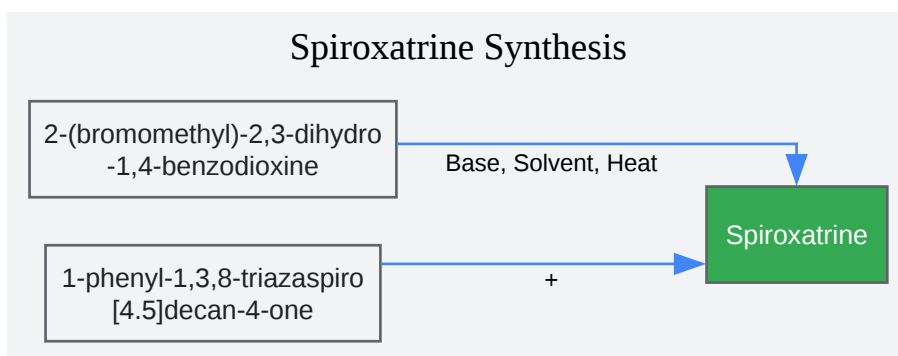
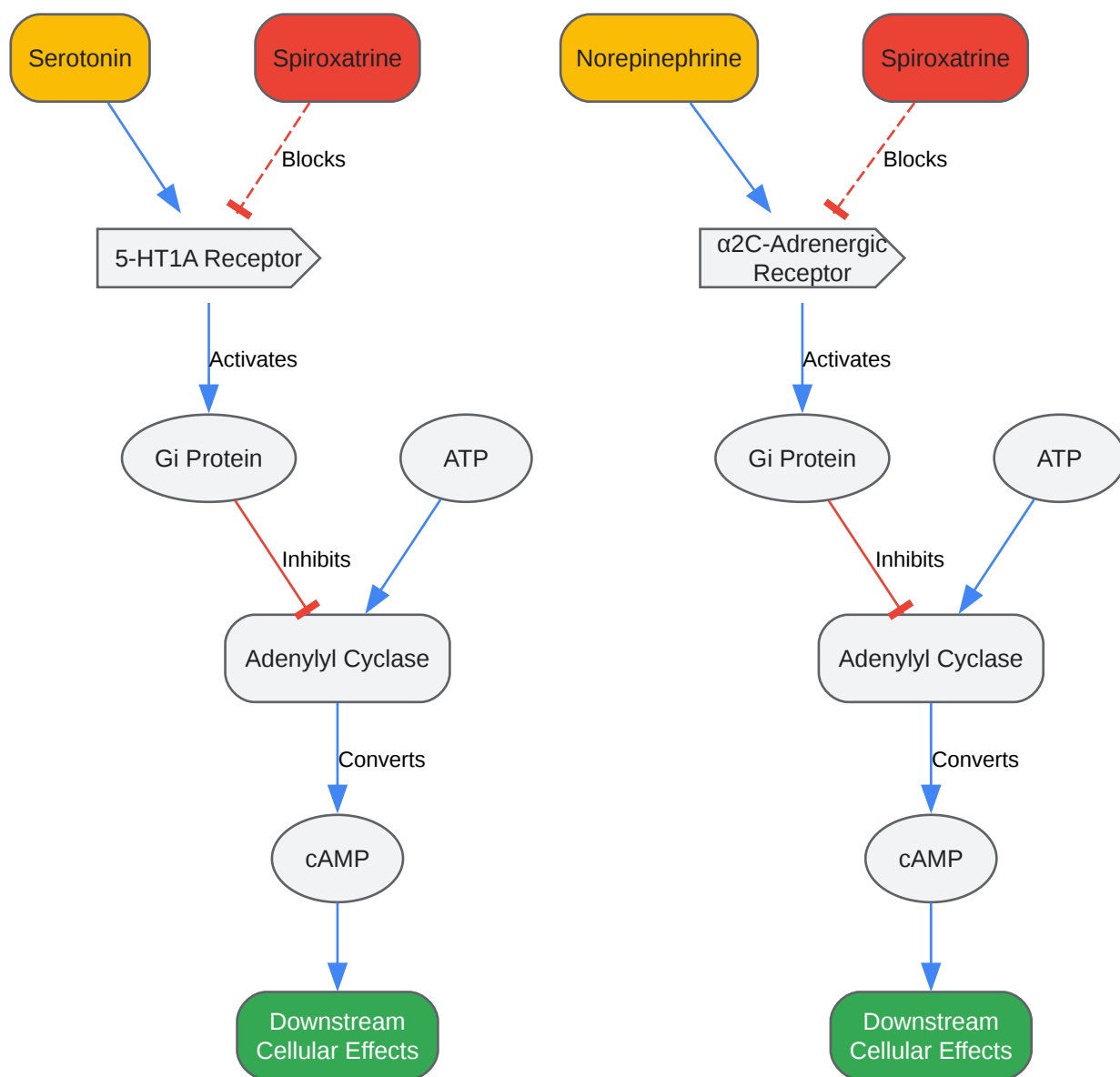
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
- Scintillation Cocktail and Counter.

Procedure:

- Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and centrifuge again. Resuspend the final pellet in the assay buffer.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Membrane preparation, [3H]8-OH-DPAT, and assay buffer.
 - Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and a high concentration of serotonin.
 - Competitive Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of **Spiroxatrine**.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
- Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the **Spiroxatrine** concentration to generate a dose-response curve.
- Determine the IC₅₀ value (the concentration of **Spiroxatrine** that inhibits 50% of the specific binding).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.





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References

- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Serotonergic properties of spiroxatrine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
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